N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]-2-methylbenzamide
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Overview
Description
N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]-2-methylbenzamide is a complex organic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]-2-methylbenzamide typically involves the condensation of o-phenylenediamine with benzaldehyde derivatives. The reaction proceeds through the formation of an intermediate Schiff base, which is then cyclized to form the benzimidazole ring.
Industrial Production Methods
Industrial production of benzimidazole derivatives often employs similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the desired product. Additionally, green chemistry approaches, such as the use of environmentally benign solvents and catalysts, are increasingly being adopted .
Chemical Reactions Analysis
Types of Reactions
N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]-2-methylbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzimidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce amines .
Scientific Research Applications
N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]-2-methylbenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]-2-methylbenzamide involves its interaction with specific molecular targets. For instance, benzimidazole derivatives are known to bind to tubulin, inhibiting its polymerization and disrupting microtubule formation. This action can lead to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Albendazole: A benzimidazole derivative used as an anthelmintic agent.
Fenbendazole: Another benzimidazole with broad-spectrum anthelmintic activity.
Thiabendazole: Known for its antifungal and anthelmintic properties
Uniqueness
N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]-2-methylbenzamide stands out due to its unique structure, which allows for specific interactions with molecular targets.
Properties
Molecular Formula |
C23H21N3O |
---|---|
Molecular Weight |
355.4 g/mol |
IUPAC Name |
N-[(1-benzylbenzimidazol-2-yl)methyl]-2-methylbenzamide |
InChI |
InChI=1S/C23H21N3O/c1-17-9-5-6-12-19(17)23(27)24-15-22-25-20-13-7-8-14-21(20)26(22)16-18-10-3-2-4-11-18/h2-14H,15-16H2,1H3,(H,24,27) |
InChI Key |
AVPNBBWWZVXKDL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NCC2=NC3=CC=CC=C3N2CC4=CC=CC=C4 |
Origin of Product |
United States |
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